Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine
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Overview
Description
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is an organic compound that features a cyclopropylmethyl group attached to a 2-fluoro-3-methyl-phenyl ring, with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-3-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with cyclopropylmethyl magnesium bromide to form the corresponding alcohol.
Conversion to Amine: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing advanced purification techniques such as chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or sulfuric acid for nitration.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the effects of fluorinated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The cyclopropylmethyl group can also influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethyl-(2-fluoro-4-methyl-phenyl)-amine
- Cyclopropylmethyl-(2-fluoro-3-chloro-phenyl)-amine
- Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-methanol
Uniqueness
Cyclopropylmethyl-(2-fluoro-3-methyl-phenyl)-amine is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-fluoro-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-3-2-4-10(11(8)12)13-7-9-5-6-9/h2-4,9,13H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSOTJSNMCIRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2CC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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